

Validating the Anti-Seizure Efficacy of E2730 In Vivo: A Comparative Guide

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Compound of Interest

Compound Name: E2730

Cat. No.: B12385598

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This guide provides an objective comparison of the in vivo anti-seizure efficacy of **E2730** against other anti-seizure medications (ASMs). The information is compiled from preclinical studies and presented to aid in the evaluation of **E2730** as a potential therapeutic agent.

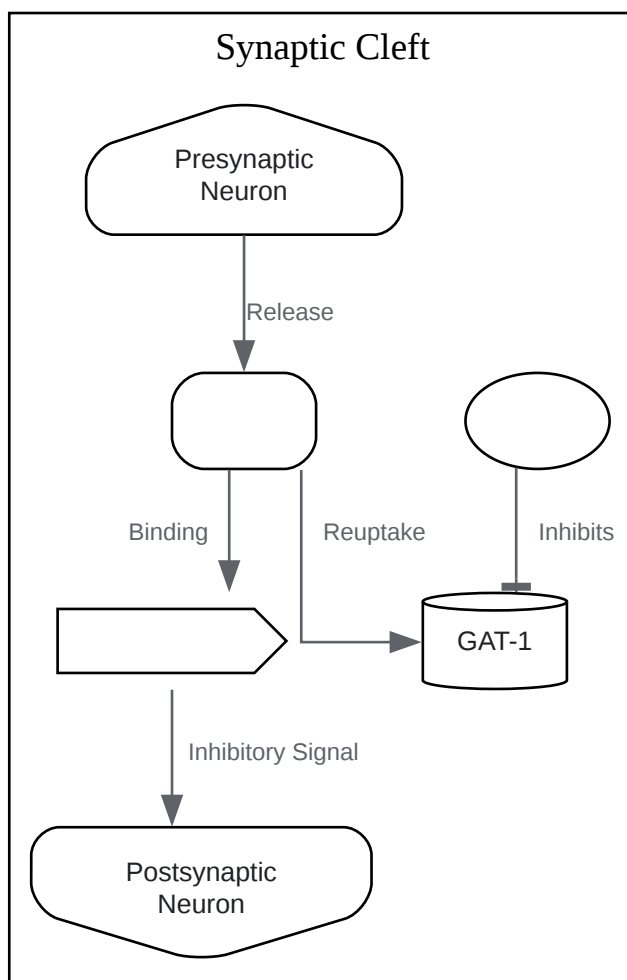
Executive Summary

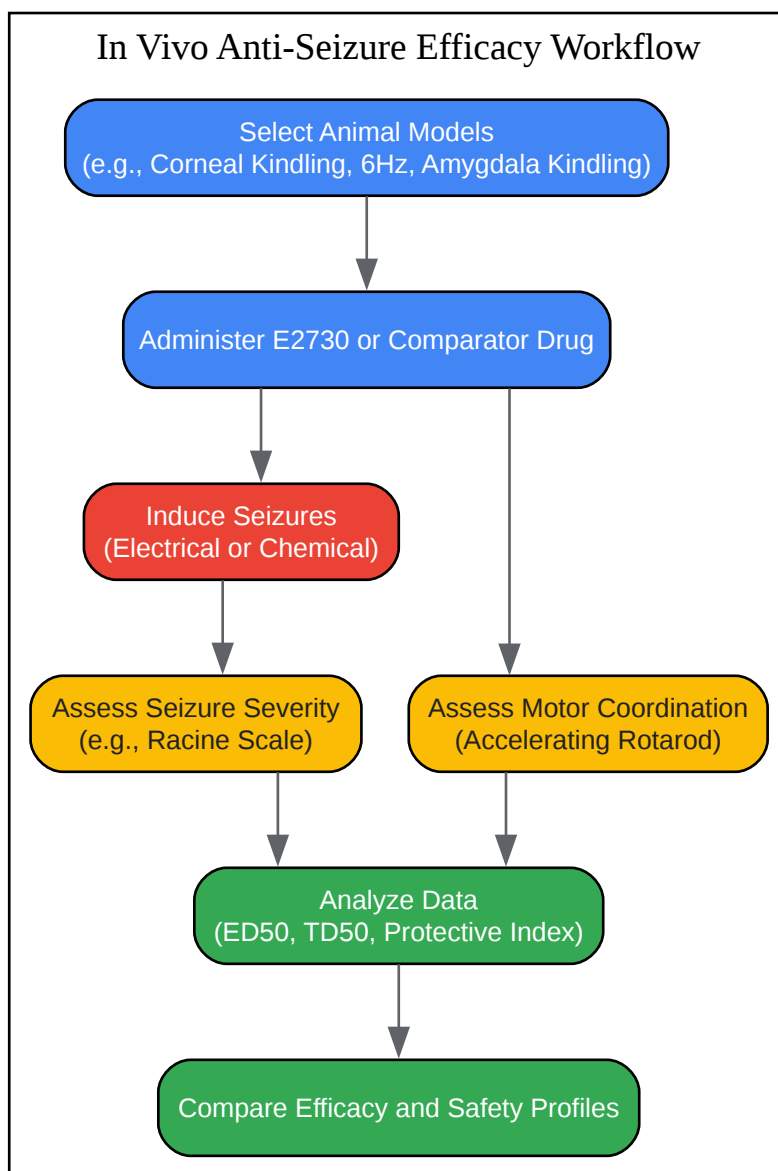
E2730 is a novel, selective, and uncompetitive inhibitor of the γ -aminobutyric acid (GABA) transporter 1 (GAT-1).[1][2] This mechanism of action is distinct in that **E2730** enhances GABAergic neurotransmission, particularly in states of neuronal hyperactivity, by increasing extracellular GABA concentrations.[1][3] This targeted action contributes to a wide therapeutic window, demonstrating broad efficacy across various animal models of epilepsy with a significant margin against motor coordination impairment.[1][3] This guide compares the preclinical profile of **E2730** with other ASMs, including tiagabine, levetiracetam, lacosamide, and cenobamate, across several validated in vivo seizure models.

Mechanism of Action: E2730

E2730's unique mechanism revolves around its uncompetitive inhibition of GAT-1. Unlike noncompetitive inhibitors such as tiagabine, which increase basal GABA levels, **E2730** selectively enhances GABA concentrations in response to neuronal activation, such as the high potassium conditions that mimic seizure activity.[3] This activity-dependent inhibition is believed

to contribute to its potent anti-seizure effects while minimizing adverse effects associated with globally elevated GABA levels.





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